molecular formula C10H19NO B1395390 3-((Tetrahydrofuran-2-yl)methyl)piperidine CAS No. 1220035-77-7

3-((Tetrahydrofuran-2-yl)methyl)piperidine

Cat. No.: B1395390
CAS No.: 1220035-77-7
M. Wt: 169.26 g/mol
InChI Key: LJPKXPBVQJBBQK-UHFFFAOYSA-N
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Description

3-((Tetrahydrofuran-2-yl)methyl)piperidine is a synthetic organic compound with the molecular formula C10H19NO. . This compound is characterized by its unique structure, which includes a piperidine ring attached to a tetrahydrofuran moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tetrahydrofuran-2-yl)methyl)piperidine typically involves the reaction of piperidine with tetrahydrofuran under specific conditions. One common method includes the use of a strong base to deprotonate the piperidine, followed by the addition of tetrahydrofuran to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydrofuran-2-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the piperidine or tetrahydrofuran moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

3-((Tetrahydrofuran-2-yl)methyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((Tetrahydrofuran-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure without the tetrahydrofuran moiety.

    Tetrahydrofuran: Lacks the piperidine ring.

    N-Methylpiperidine: Similar structure but with a methyl group instead of the tetrahydrofuran moiety

Uniqueness

3-((Tetrahydrofuran-2-yl)methyl)piperidine is unique due to its combination of a piperidine ring and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

3-(oxolan-2-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-3-9(8-11-5-1)7-10-4-2-6-12-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPKXPBVQJBBQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((Tetrahydrofuran-2-yl)methyl)piperidine
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3-((Tetrahydrofuran-2-yl)methyl)piperidine
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3-((Tetrahydrofuran-2-yl)methyl)piperidine
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3-((Tetrahydrofuran-2-yl)methyl)piperidine
Reactant of Route 5
3-((Tetrahydrofuran-2-yl)methyl)piperidine
Reactant of Route 6
3-((Tetrahydrofuran-2-yl)methyl)piperidine

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